molecular formula C9H20Cl2N2 B3179078 (R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride CAS No. 913702-35-9

(R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride

Cat. No.: B3179078
CAS No.: 913702-35-9
M. Wt: 227.17 g/mol
InChI Key: GDPYVOIPMPHKGB-KLQYNRQASA-N
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Description

(R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride (CAS 913702-35-9) is a chiral organic compound with the molecular formula C9H20Cl2N2 and a molecular weight of 227.17 g/mol . This dihydrochloride salt features a piperidine ring linked to a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry and drug discovery. The (R)-enantiomer provides a specific three-dimensional configuration that is crucial for binding to enantioselective biological targets, such as proteins and enzymes . The saturated, sp3-hybridized nature of both heterocyclic rings in this molecule offers increased three-dimensional coverage and a broader exploration of pharmacophore space compared to flat, aromatic structures. This can lead to improved target selectivity and better ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for drug candidates . The pyrrolidine ring is a privileged scaffold in pharmaceuticals, found in numerous FDA-approved drugs and bioactive molecules, and is frequently utilized in asymmetric synthesis and as a building block for more complex structures . As a small, rigid bicyclic amine, this compound serves as a versatile intermediate or core structure in organic synthesis. It can be used in the development of potential therapeutic agents for various diseases. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information, which recommends an inert atmosphere at room temperature .

Properties

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]piperidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-6-11(7-3-1)9-4-5-10-8-9;;/h9-10H,1-8H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPYVOIPMPHKGB-KLQYNRQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736003
Record name 1-[(3R)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913702-35-9
Record name 1-[(3R)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Contemporary Research Trajectories and Future Directions for the Pyrrolidinylpiperidine Scaffold

While (R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride (B599025) itself is primarily utilized as a chemical building block, the broader pyrrolidinylpiperidine scaffold is the subject of active investigation in various therapeutic areas. Research into derivatives of this scaffold provides valuable insights into its potential applications and future directions.

Contemporary research has demonstrated that molecules incorporating the pyrrolidinylpiperidine core exhibit a wide range of biological activities. For example, derivatives have been synthesized and evaluated for their potential as analgesics. In these studies, modifications to the core structure have led to compounds with significant pain-relieving properties.

Furthermore, the pyrrolidinylpiperidine scaffold has been explored for its anti-inflammatory potential. Researchers have designed and synthesized novel derivatives that show promise in modulating inflammatory pathways. In the realm of oncology, certain compounds based on this scaffold have been investigated for their antiproliferative effects against various cancer cell lines.

The versatility of the pyrrolidinylpiperidine framework is also evident in its application to other disease targets. For instance, it has been used to develop antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis and inflammatory diseases. nih.gov Additionally, derivatives have been synthesized as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target for cancer therapy. nih.gov

Looking ahead, the future of the pyrrolidinylpiperidine scaffold in medicinal chemistry appears promising. The growing emphasis on developing drugs with improved three-dimensionality and specific stereochemistry aligns well with the characteristics of this chiral building block. researchgate.neteurekalert.org Future research is likely to focus on several key areas:

CNS Disorders: The physicochemical properties of the pyrrolidinylpiperidine scaffold make it a suitable candidate for the development of drugs targeting the central nervous system. researchgate.net Its ability to be modified to cross the blood-brain barrier could lead to new treatments for neurodegenerative diseases, psychiatric disorders, and pain.

Targeted Therapies: The ability to introduce diverse functional groups onto the pyrrolidinylpiperidine core will facilitate the design of highly selective ligands for specific biological targets. This could lead to the development of more effective and safer drugs with fewer off-target effects.

Chiral Synthesis and Catalysis: Advances in asymmetric synthesis will likely provide more efficient and cost-effective methods for producing enantiomerically pure pyrrolidinylpiperidine derivatives, including the (R)-enantiomer. eurekalert.org This will be crucial for the large-scale production of new drug candidates.

Scaffold Hopping and Library Synthesis: The pyrrolidinylpiperidine scaffold can serve as a starting point for "scaffold hopping," a strategy used to identify novel core structures with similar biological activity but different chemical properties. sigmaaldrich.com Furthermore, its use in the creation of diverse chemical libraries will continue to be a valuable tool in high-throughput screening and drug discovery.

Chemical Transformations and Reactivity Studies of R 1 Pyrrolidin 3 Yl Piperidine and Analogous Systems

Ring Transformations and Rearrangements of Pyrrolidine (B122466) and Piperidine (B6355638) Rings

The core structures of pyrrolidine and piperidine, while generally stable, can undergo a variety of transformations that restructure their cyclic framework. These reactions are crucial for accessing novel scaffolds and creating skeletal diversity from common starting materials.

Ring Contraction: Methods for the ring contraction of piperidines to pyrrolidines often involve multi-step sequences or harsh conditions. However, recent advances have utilized photochemical approaches for milder transformations. A visible light-mediated ring contraction of α-acylated saturated heterocycles, including piperidines, has been developed. nih.govnih.gov This Norrish type II reaction proceeds through a photoreactive ketone group, leading to the formation of cyclopentylamines from α-ketopiperidines. digitellinc.com This strategy challenges traditional methods that often rely on the formation of bicyclic, quaternary-ammonium intermediates that undergo cleavage upon nucleophilic attack. nih.gov

Ring Expansion: The expansion of a pyrrolidine ring to a piperidine, or a piperidine to an azepane, is a valuable transformation for accessing larger ring systems. A common strategy involves the formation of bicyclic azetidinium intermediates. researchgate.net For instance, 4-substituted α-trifluoromethyl azepanes can be synthesized from trifluoromethyl pyrrolidines via the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. researchgate.net This process demonstrates how activating groups can control the regioselectivity of the ring expansion.

Aza-Cope Rearrangement: The aza-Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement of nitrogen-containing 1,5-dienes, is a powerful tool for stereoselectively synthesizing substituted pyrrolidines. chem-station.com The cationic 2-aza-Cope rearrangement is often coupled with a subsequent intramolecular Mannich cyclization, a tandem sequence that provides a strong thermodynamic driving force for the reaction. emich.eduwikipedia.org This aza-Cope/Mannich reaction is highly efficient for constructing complex pyrrolidine and indolizidine ring systems, often from simple acyclic or cyclic precursors, and can be accelerated using microwave conditions or Lewis acid catalysis. emich.eduwikipedia.orgacs.org The reaction proceeds through a six-membered chair-like transition state, allowing for the stereospecific transfer of chirality. chem-station.com

Transformation TypeKey StrategyTypical ConditionsResulting ScaffoldReference
Ring ContractionPhotomediated Norrish Type II ReactionVisible light irradiation of α-acylated piperidineCyclopentylamine nih.govnih.govdigitellinc.com
Ring ExpansionBicyclic Azetidinium IntermediateFormation of bicyclic intermediate followed by nucleophilic ring-openingPiperidine, Azepane researchgate.net
RearrangementAza-Cope / Mannich CyclizationAcid-mediated condensation or oxazolidine ionizationAcyl-substituted Pyrrolidine chem-station.comemich.eduwikipedia.orgacs.org
Table 1. Summary of Ring Transformation Strategies for Pyrrolidine and Piperidine Systems.

Derivatization Strategies for Amine Functionalities within the Scaffold

The (R)-1-(Pyrrolidin-3-yl)piperidine scaffold possesses two distinct amine centers: a secondary amine on the pyrrolidine ring and a tertiary amine as part of the piperidine ring. This differentiation allows for selective functionalization at either site.

Functionalization of the Tertiary Piperidine Amine: The tertiary amine of the piperidine ring is typically less reactive toward direct N-functionalization but can be used to direct reactions at adjacent carbon atoms. A robust platform for the late-stage α-functionalization of N-alkyl piperidines involves the selective formation of endo-iminium ions. researchgate.netacs.org This is achieved through α-C–H elimination from cyclic tertiary alkylamine N-oxides, which can then be intercepted by a wide range of carbon-based nucleophiles. researchgate.netacs.org This method facilitates α-alkylation and α-heteroarylation, enabling direct modification of the piperidine ring. acs.org Other methods for α-functionalization include metal-catalyzed carbenoid insertion and cross-dehydrogenative couplings. acs.orgresearchgate.net

Functionalization of the Secondary Pyrrolidine Amine: The secondary amine of the pyrrolidine ring is a nucleophilic center amenable to a wide array of derivatization reactions, including alkylation, acylation, and sulfonylation. organic-chemistry.orgnih.gov These transformations are fundamental for introducing diverse substituents and modulating the physicochemical properties of the molecule. For analytical purposes, derivatizing agents like o-phthalaldehyde (OPA) can be used to introduce a chromophore or fluorophore, allowing for detection in HPLC analysis. libretexts.org In a synthetic context, N-heterocyclization reactions, such as reacting primary or secondary amines with diols or dihalides, are common methods for forming or modifying pyrrolidine rings. organic-chemistry.orgmdpi.com Ruthenium and iridium complexes have been shown to catalyze the N-alkylation of amines with alcohols, providing an efficient route to N-substituted products. organic-chemistry.org

Amine SiteDerivatization StrategyTypical Reagents/CatalystsOutcomeReference
Tertiary Piperidineα-C–H FunctionalizationFormation of N-oxide, followed by elimination and nucleophilic additionα-Substituted piperidine researchgate.netacs.org
Secondary PyrrolidineN-AlkylationAlkyl halides, Alcohols with Ru or Ir catalystsN-Alkyl pyrrolidine organic-chemistry.org
Secondary PyrrolidineN-AcylationAcyl chlorides, Carboxylic acids with coupling agentsN-Acyl pyrrolidine nih.gov
Secondary PyrrolidineN-ArylationAryl halides with Pd or Cu catalysts (Buchwald-Hartwig amination)N-Aryl pyrrolidine organic-chemistry.org
Table 2. Selected Derivatization Strategies for Amine Functionalities.

Reactivity Profiles in Complex Organic Molecule Assembly

The pyrrolidine-piperidine framework is a valuable component in the construction of larger, biologically active molecules and serves as a chiral ligand or organocatalyst. researchgate.netresearchgate.net The diamine nature of the scaffold, particularly 1,2- and 1,3-diamine systems, is frequently exploited in asymmetric catalysis. acs.orgnii.ac.jpua.esrsc.org

Directed C–H Functionalization: The nitrogen atoms within the scaffold can act as directing groups for transition-metal-catalyzed C–H functionalization at remote positions. Palladium-catalyzed C(sp³)–H arylation has been used for the regio- and stereoselective synthesis of cis-3,4-disubstituted pyrrolidines and piperidines using an aminoquinoline auxiliary at the C(3) position. acs.org This approach enables the installation of various aryl groups with high functional group tolerance. acs.org Mechanistic studies indicate that palladacycle formation via a concerted metalation-deprotonation (CMD) pathway is a key step, with selectivity arising from the relative stability of the transition states. acs.org

Intramolecular Cyclization Reactions: The scaffold can be synthesized or incorporated into larger systems using intramolecular cyclization reactions. Copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes provides efficient access to N-functionalized pyrrolidines and piperidines. nih.gov This oxidative cyclization forms both a C-N and a C-C bond in a single operation. nih.gov Similarly, copper-catalyzed intramolecular C–H amination of N-fluoride amides offers another route to construct these heterocyclic rings. nih.gov These methods are valuable for building fused or bridged ring systems incorporating the pyrrolidine or piperidine motif.

Role in Multicomponent and Tandem Reactions: The inherent reactivity of the amine functionalities makes this scaffold suitable for multicomponent reactions (MCRs), which are highly efficient for rapidly building molecular complexity. taylorfrancis.com For example, piperidine and pyrrolidine are effective base catalysts for Knoevenagel condensations, a key step in the synthesis of various pharmaceuticals. juniperpublishers.com Furthermore, the scaffold can be assembled through tandem reactions, such as a copper-catalyzed three-component amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne to yield functionalized pyrrolidines. nih.gov Such strategies are integral to the efficient synthesis of drug precursors, including those for antiviral agents like Daclatasvir and Grazoprevir. mdpi.com

Synthetic ApplicationMethodologyCatalyst/ReagentSignificanceReference
Complex Molecule AssemblyPalladium-Catalyzed C(sp³)–H ArylationPd(OAc)₂ with a directing groupStereoselective synthesis of substituted heterocycles acs.orgacs.org
Heterocycle FormationCopper-Promoted Intramolecular CarboaminationCopper(II) neodecanoateForms two rings in a single oxidative cyclization nih.gov
Heterocycle FormationCopper-Catalyzed Intramolecular C-H Amination[TpˣCuL] complexesDirect amination of unactivated C(sp³)–H bonds nih.gov
OrganocatalysisKnoevenagel CondensationPiperidine or Pyrrolidine as baseFormation of C=C bonds for pharmaceutical synthesis juniperpublishers.com
Drug SynthesisMulticomponent / Tandem ReactionsVarious (e.g., Cu, Ag)Efficient one-pot synthesis of functionalized pyrrolidines nih.govmdpi.com
Table 3. Applications of the Pyrrolidine-Piperidine Scaffold in Complex Syntheses.

Structural and Stereochemical Analysis in Medicinal Chemistry Research for Pyrrolidinylpiperidine Scaffolds

Scaffold Design Principles in Ligand Development

The design of effective ligands based on the pyrrolidinylpiperidine scaffold is a multifactorial process that relies on a deep understanding of its structural and stereochemical properties. The inherent three-dimensionality of the saturated heterocyclic rings allows for precise spatial positioning of functional groups to interact with biological targets.

The pyrrolidinylpiperidine scaffold provides a robust platform for exploring pharmacophore space due to the sp³-hybridized nature of its carbon atoms. Unlike flat aromatic rings, the non-planar structure of both the pyrrolidine (B122466) and piperidine (B6355638) rings allows for a greater three-dimensional (3D) coverage and the presentation of substituents in distinct spatial vectors. nih.govresearchgate.net The five-membered pyrrolidine ring is particularly notable for its "pseudorotation," a phenomenon that describes the continuous conformational changes of the ring, allowing it to adopt various puckered shapes. nih.govresearchgate.net This conformational flexibility enables the scaffold to adapt its shape to fit optimally within a receptor's binding pocket.

Medicinal chemists leverage these 3D characteristics to design novel compounds with improved biological activity. By strategically placing substituents on the scaffold, researchers can probe the topology of a binding site and establish key interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, which are essential for molecular recognition.

Stereochemistry is a critical determinant of biological activity for pyrrolidinylpiperidine-based ligands. The presence of chiral centers within the scaffold means that different stereoisomers can exhibit vastly different pharmacological profiles. researchgate.net The spatial orientation of substituents can dictate how a molecule binds to its target protein, as enantioselective proteins can differentiate between isomers. researchgate.net

Targeted Derivatization and Analog Synthesis for Receptor Ligands

The synthesis of analogs and targeted derivatization of the pyrrolidinylpiperidine scaffold are key strategies for optimizing ligand properties, including potency, selectivity, and pharmacokinetic profiles.

The rational design of ligands for specific biological targets often begins with structural information from sources like X-ray crystallography. For instance, the crystal structure of a known agonist or antagonist bound to its receptor can reveal the key interactions within the binding pocket. This information guides the design of novel scaffolds, as was demonstrated in the development of a new class of progesterone (B1679170) receptor (PR) partial agonists containing a pyrrolidine ring, which was designed based on the X-ray structure of a different amide-based ligand. nih.gov

The pyrrolidine and piperidine moieties are prevalent in numerous pharmaceutical drugs and natural alkaloids, making them valuable starting points for drug design. researchgate.netresearchgate.net Modifications to these scaffolds are aimed at improving affinity for the target receptor while potentially reducing off-target effects. researchgate.net For example, in the development of opioid receptor ligands, researchers have focused on modifying substituents on the piperidine ring to achieve a balanced affinity for both the µ-opioid receptor (MOR) and the δ-opioid receptor (DOR). nih.gov

A wide array of synthetic methodologies has been developed for the creation of substituted pyrrolidine and piperidine analogs. These methods allow chemists to systematically alter the structure of the scaffold to probe structure-activity relationships (SAR).

Common synthetic strategies include:

Multi-component Reactions: These reactions allow for the efficient construction of highly substituted piperidine derivatives in a single step. nih.gov

Alkene Cyclization: Gold(I)-catalyzed oxidative amination of non-activated alkenes can be used to form substituted piperidines. nih.gov

Intramolecular Radical Cyclization: 1,6-enynes can be converted to polysubstituted alkylidene piperidines through a radical cascade process. nih.gov

Biocatalytic Approaches: The use of enzymes, such as transaminases, enables the asymmetric synthesis of 2-substituted pyrrolidines and piperidines, providing access to specific enantiomers with high purity. acs.org

These synthetic routes provide the tools necessary to generate libraries of compounds where substituents, stereochemistry, and the nature of the heterocyclic core are systematically varied. nih.govajchem-a.com

Mechanistic Investigations through In Vitro Binding Studies

In vitro binding studies are essential for characterizing the interaction of newly synthesized ligands with their biological targets. These assays provide quantitative data on binding affinity, which is a critical parameter in drug development.

Competitive displacement assays using radiolabeled ligands are a common method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound. For example, the affinity of novel opioid ligands for MOR and DOR has been determined by their ability to displace [³H]diprenorphine. nih.gov Efficacy, or the ability of a ligand to activate a receptor, can be assessed using functional assays like agonist-stimulated [³⁵S]GTPγS binding. nih.gov

The data below illustrates how systematic structural modifications to a piperidine scaffold can influence binding affinity at different opioid receptors.

Table 1: Opioid Receptor Binding Affinities of Substituted Piperidine Analogs

Compound R Group MOR Kᵢ (nM) DOR Kᵢ (nM)
2 Benzyl 29 150
3 Phenylpropyl 0.29 6.6
4 Phenylbutyl 0.35 8.9

Data derived from a study on 4-substituted piperidines as opioid receptor ligands. nih.gov

Similarly, in vitro assays are used to screen compounds for inhibitory activity against enzymes. In the development of anti-inflammatory agents, compounds are tested for their ability to inhibit cyclooxygenase (COX) enzymes.

Table 2: COX-2 Inhibition by Pyrrolidine-2,5-dione Derivatives

Compound Structure COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
13e N-substituted pyrrolidine-2,5-dione 0.98 31.5

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. Data from a study on multitarget anti-inflammatory agents. ebi.ac.uk

These in vitro studies are fundamental to establishing a quantitative SAR, guiding the further optimization of lead compounds, and providing insight into the molecular mechanisms of ligand-receptor interactions. nih.govebi.ac.uk

Molecular Interactions in Protein-Ligand Binding

The biological activity of compounds based on the pyrrolidinylpiperidine scaffold is fundamentally dictated by their interactions within the binding pockets of target proteins. nih.gov A systematic analysis of these interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective molecules. nih.govmdpi.com The primary forces governing protein-ligand binding for this scaffold include hydrogen bonds, hydrophobic interactions, and electrostatic or ionic interactions. nih.govnih.govyoutube.com

Docking studies on various pyrrolidine derivatives have identified key amino acid residues that are critical for binding. For instance, in the inhibition of influenza neuraminidase, key residues such as Trp178, Arg371, and Tyr406 in the active site were found to be crucial. nih.gov The interactions primarily involved hydrogen bonds and electrostatic forces between the pyrrolidine derivatives and the enzyme. nih.gov Similarly, when targeting α-mannosidase, the binding of functionalized pyrrolidines is characterized by hydrogen bonds, hydrophobic π-π stacking contacts with aromatic amino acids (like Phe528, Phe329, Trp95, and Tyr269), and salt bridges. nih.gov

The nature of these interactions is highly dependent on the specific protein target. In some cases, ligands must engage multiple residues on opposite sides of a binding pocket to stabilize an inactive conformation of the protein, a key strategy for inhibiting kinases like RIPK1. mdpi.com The residues most frequently observed in binding pockets, such as Tryptophan, Histidine, and Tyrosine, are often involved in these critical interactions. nih.gov

Table 1: Examples of Key Molecular Interactions for Pyrrolidine Scaffolds with Various Protein Targets

Target ProteinKey Interacting ResiduesPredominant Interaction Types
Influenza NeuraminidaseTrp178, Arg371, Tyr406Hydrogen Bonding, Electrostatic
α-Mannosidase I & IIPhe528, Phe329, Trp95, Tyr269Hydrogen Bonding, Hydrophobic π-π Stacking
Angiotensin II Type 1 (AT1) ReceptorTyr35, Arg167, Lys199, Trp84Hydrogen Bonding, π-π Stacking
Acetylcholinesterase (AChE)Not specifiedGood binding affinity observed

Computational Modeling, Docking Algorithms, and Molecular Dynamics Simulations

Computational techniques are indispensable tools in the study of pyrrolidinylpiperidine scaffolds, providing insights that are often inaccessible through experimental methods alone. mdpi.commdpi.com Molecular docking, a primary computational method, is used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. researchgate.netnih.gov This approach allows researchers to visualize how molecules fit into a binding site and to identify the key interactions responsible for their biological activity. nih.gov For example, docking studies of pyrrolidin-2-one derivatives with acetylcholinesterase (AChE) have successfully predicted good binding affinities, which were later correlated with experimental results. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are frequently employed to analyze the stability and dynamic behavior of the protein-ligand complex over time. mdpi.comresearchgate.netyoutube.com MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic, allowing for conformational changes in both the ligand and the protein. nih.govnih.gov These simulations can confirm the stability of binding modes predicted by docking and reveal transient interactions that may be critical for activity. researchgate.netnih.govnih.gov For instance, 100-nanosecond MD simulations were used to confirm that pyrrolidin-2-one derivatives form stable complexes with AChE. researchgate.net This coupling of docking with MD simulations is a powerful strategy for validating binding hypotheses and understanding the molecular recognition process at a dynamic level. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational to modern drug discovery, providing a systematic framework for optimizing lead compounds. nih.govyoutube.com For the pyrrolidinylpiperidine scaffold, these investigations aim to correlate specific structural features of the molecules with their observed biological activities. nih.govresearchgate.netresearchgate.net

SAR analyses involve making systematic chemical modifications to a lead molecule and observing the resulting changes in potency, selectivity, or other biological endpoints. youtube.com This can include altering substituent groups, changing their position on the scaffold, or modifying the stereochemistry of chiral centers. nih.govnih.gov QSAR takes this a step further by using statistical methods to create mathematical models that quantitatively describe the relationship between a molecule's physicochemical properties (descriptors) and its activity. scispace.comopenbioinformaticsjournal.com

Methodologies for Correlating Molecular Structure with Biological Activity (General Application to Scaffold)

The core principle of SAR and QSAR is that the structure of a molecule contains the features responsible for its physical, chemical, and biological properties. youtube.comopenbioinformaticsjournal.com Methodologies for exploring these relationships for scaffolds like pyrrolidinylpiperidine are diverse. A common approach is the modification of functional groups to probe their influence on properties like hydrophobicity, electronic character, and steric effects. youtube.com For example, SAR studies on pyrrolidine derivatives have shown that the length of an alkyl chain and the presence of a carbonyl group can greatly influence biological activity. nih.gov

Another key aspect is the stereochemistry of the scaffold. The non-planar, three-dimensional nature of the pyrrolidine ring means that the spatial orientation of substituents can dramatically alter how a molecule interacts with its chiral protein target. researchgate.net Studies have shown that different stereoisomers of a pyrrolidine-containing compound can lead to vastly different biological profiles due to distinct binding modes. researchgate.netnih.gov For instance, a 3-R-methylpyrrolidine can promote a pure antagonist profile at a receptor, whereas other substitutions may not. nih.gov These empirical observations are then quantified in QSAR models, which use numerical descriptors to represent these molecular properties and correlate them with activity through regression analysis. openbioinformaticsjournal.com

3D-QSAR for Predicting Ligand-Target Interactions

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) represents a significant advancement over traditional 2D-QSAR by considering the three-dimensional properties of molecules. openbioinformaticsjournal.com This approach provides deeper insights into the ligand-target interaction mechanism and is a powerful tool for predicting the activity of novel compounds prior to their synthesis. openbioinformaticsjournal.comresearchgate.net

The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govscispace.com These techniques involve aligning a set of active molecules (a training set) and then calculating their steric and electrostatic fields at various points on a 3D grid. scispace.com A statistical model, typically using Partial Least Squares (PLS), is then generated to correlate these field values with the biological activity of the compounds. nih.gov The resulting models can have high predictive power, as demonstrated by studies on pyrrolidine and imidazo-pyridine derivatives where CoMFA models achieved high squared correlation coefficients (R²) and predictive correlation coefficients (r²pred). nih.govresearchgate.netnih.gov

The output of a 3D-QSAR study includes contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. nih.gov For example, a map might show that a bulky, electropositive substituent is favored in one region of the molecule, while a smaller, electronegative group is preferred in another. This visual feedback is invaluable for guiding the rational design of new, more potent analogs. nih.govresearchgate.net

Table 2: Statistical Validation Parameters from 3D-QSAR Studies on Related Heterocyclic Scaffolds

Study/ModelTargetq² (Cross-validated R²)R² (Non-cross-validated R²)r²pred (Predictive R²)Reference
Imidazo-pyridinesAT1 Receptor0.5530.9540.779 nih.gov
Imidazo-pyridinesPPARγ0.5031.0000.604 nih.gov
Pteridinone Derivatives (CoMFA)PLK10.6700.9920.683 nih.gov
Pteridinone Derivatives (CoMSIA)PLK10.6900.9740.758 nih.gov
Pyrrolidine DerivativesNeuraminidase0.560 - 0.6110.731 - 0.8300.649 - 0.856 nih.gov

Analysis of Systematic Positional and Substituent Effects on Chemical Activity

A detailed analysis of how the position and nature of substituents on the pyrrolidinylpiperidine scaffold affect chemical activity is central to SAR. nih.govnih.gov The size, shape, and electronic properties of a substituent can dramatically alter a compound's binding affinity and selectivity. youtube.comresearchgate.net

For example, in a series of 4-(1-pyrrolidinyl) piperidine analogs, the size of the substituent and its electron-donating or withdrawing character on an attached phenyl ring significantly impacted analgesic activity. researchgate.net Similarly, in another study, the introduction of a methyl group at the C-3 position of a pyrrolidine ring was shown to prevent metabolic instability and improve pharmacokinetic profiles. researchgate.net The position of substitution is equally critical. SAR studies on diphenhydramine, for instance, show that adding a methyl group at the ortho position can lead to a complete loss of activity due to steric hindrance, whereas substitution at the para position can increase potency. youtube.com

Furthermore, SAR studies on pyrrolidine pentamine derivatives as enzyme inhibitors demonstrated that modifications at a specific position (R1) with an S-phenyl moiety were essential for activity, and even changing the distance of this ring from the core scaffold reduced inhibition levels. nih.gov These findings underscore the importance of systematic exploration, where even subtle changes to the molecular structure can lead to profound differences in biological function. nih.gov

Advanced Analytical Methodologies for Characterization in Research Contexts

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For chiral molecules like (R)-1-(Pyrrolidin-3-yl)piperidine, specialized chromatographic methods are required to separate the enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying compounds. beilstein-journals.orgnih.gov For purity analysis of (R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride (B599025), a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid additive like phosphoric acid) and an organic solvent like acetonitrile. nih.govresearchgate.net The purity of the sample is determined by the relative area of the main peak in the chromatogram.

For the analysis of stereoisomers, chiral HPLC is necessary. nih.govresearchgate.net This involves using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column. Pre-column derivatization with a suitable chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. mdpi.com UPLC methods can be developed to provide rapid and efficient analysis of the purity and enantiomeric excess of (R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride.

The following table outlines a hypothetical HPLC method for the analysis of (R)-1-(Pyrrolidin-3-yl)piperidine.

Parameter Condition for Purity Analysis Condition for Chiral Analysis
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 32:68 v/v)Ethanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or after derivatizationUV at a suitable wavelength after derivatization (e.g., 228 nm)
Column Temperature 30°CAmbient

Note: This table provides example parameters. Method development and optimization are required for specific applications.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net While the dihydrochloride salt of (R)-1-(Pyrrolidin-3-yl)piperidine is non-volatile, the free base form may be amenable to GC analysis. Often, derivatization is necessary to increase the volatility and thermal stability of amines for GC analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer, providing both separation and identification of the analyzed compounds. researchgate.netnih.gov This is a highly specific and sensitive technique that can be used to confirm the identity of (R)-1-(Pyrrolidin-3-yl)piperidine and to detect and identify any volatile impurities. nih.gov The mass spectrum of the compound can be compared with libraries of known spectra for positive identification.

Other Advanced Analytical Techniques (e.g., Capillary Electrophoresis, Electrochemical Methods)

In addition to mainstream chromatographic and spectroscopic methods, other advanced analytical techniques offer powerful capabilities for the comprehensive characterization of "this compound" in research settings. Capillary electrophoresis and electrochemical methods, in particular, provide alternative and complementary data on the purity, stability, and physicochemical properties of the compound.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This method is particularly advantageous due to its high efficiency, rapid analysis times, and minimal sample and reagent consumption. nih.gov For a chiral molecule like this compound, CE is especially powerful for assessing enantiomeric purity and detecting closely related impurities.

The separation in CE is governed by factors such as the charge-to-size ratio of the analyte, the pH and composition of the background electrolyte (BGE), and the applied voltage. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. In CZE, the separation of analytes occurs in a buffer-filled capillary, and migration is influenced by both electrophoretic mobility and the electroosmotic flow (EOF).

Application in Chiral Analysis and Impurity Profiling:

The primary application of CE for this compound would be the verification of its enantiomeric purity. By incorporating a chiral selector into the background electrolyte, the separation of the (R) and (S) enantiomers can be achieved. Common chiral selectors include cyclodextrins and their derivatives. The differential interaction of each enantiomer with the chiral selector leads to different apparent mobilities and, consequently, separation.

Hypothetical Capillary Electrophoresis Data:

The following table illustrates hypothetical results from a CZE analysis aimed at determining the enantiomeric purity of a research batch of this compound using a cyclodextrin-based chiral selector.

AnalyteMigration Time (min)Peak Area (%)Theoretical Plates (N)
(R)-1-(Pyrrolidin-3-yl)piperidine8.5299.85150,000
(S)-1-(Pyrrolidin-3-yl)piperidine8.910.15148,000
Unknown Impurity 17.240.05165,000

This data is for illustrative purposes and represents typical parameters that would be measured in such an analysis.

Electrochemical Methods

Electrochemical methods investigate the redox properties of a molecule and can be used for both qualitative and quantitative analysis. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are highly sensitive and can provide valuable information about the electrochemical behavior of this compound. purdue.edu

These methods involve applying a potential to a working electrode and measuring the resulting current. The presence of electroactive moieties within the molecule will lead to characteristic oxidation or reduction peaks. While the pyrrolidine (B122466) and piperidine (B6355638) rings themselves are not typically electroactive within standard potential windows, functional groups or potential impurities could be.

Potential Applications:

Stability Studies: Electrochemical methods can detect the formation of electroactive degradation products that may not be easily observed by other techniques. A change in the voltammetric profile over time can indicate compound degradation.

Quantitative Analysis: Techniques like DPV and SWV are known for their high sensitivity and are often used for the quantification of analytes at low concentrations. purdue.edu A calibration curve could be constructed to determine the concentration of the compound in a solution.

Interaction Studies: The electrochemical response of a compound can change upon interaction with other molecules, such as metal ions or biological targets. This can be used to study binding events in a research context.

Hypothetical Electrochemical Data:

The table below presents hypothetical data from a differential pulse voltammetry experiment designed to characterize the electrochemical properties of this compound. The presence of an oxidation peak might suggest the presence of an electroactive impurity or a specific electrochemical behavior of the molecule under the tested conditions.

ParameterValue
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.4)
Oxidation Peak Potential (Epa) +0.85 V
Peak Current (Ipa) 2.5 µA
Limit of Detection (LOD) 0.5 µM

This data is for illustrative purposes to demonstrate the type of information obtained from electrochemical analysis.

Q & A

Q. How can structure-activity relationship (SAR) studies be structured to prioritize analogs for further development?

  • Answer :
  • Tiered screening : Primary assays (binding affinity), secondary assays (functional activity), and tertiary assays (ADME-Tox).
  • Cluster analysis : Group analogs by structural similarity and bioactivity profiles to identify lead candidates .

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(R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride
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(R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.